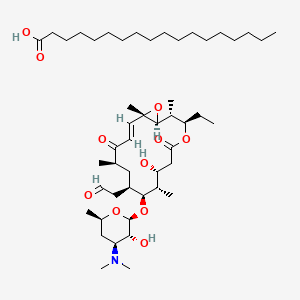

Rosaramicin stearate

Description

Contextualization of Macrolide Antibiotics in Antimicrobial Chemotherapy

Macrolide antibiotics are a clinically significant class of antimicrobial agents characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. This class of antibiotics primarily functions by inhibiting bacterial protein synthesis through reversible binding to the 50S subunit of the bacterial ribosome. This action is predominantly bacteriostatic, meaning it inhibits the growth of bacteria, but can be bactericidal at higher concentrations. Macrolides are known for their broad spectrum of activity, particularly against many Gram-positive bacteria and atypical pathogens such as Mycoplasma and Chlamydia. Erythromycin (B1671065), the first discovered macrolide, paved the way for the development of numerous other derivatives with improved stability, pharmacokinetic profiles, and a wider spectrum of activity.

Significance of Rosaramicin (B1679535) Stearate (B1226849) within the Macrolide Class for Pre-clinical Investigations

Rosaramicin itself is a lipid-soluble basic macrolide. wikipedia.org For preclinical and potential clinical development, the formulation of an active pharmaceutical ingredient is a critical step to ensure appropriate delivery and bioavailability. The use of a stearate salt, creating rosaramicin stearate, is a common strategy employed for macrolide antibiotics like erythromycin to improve their formulation characteristics. Stearate salts can enhance the stability of the compound and facilitate its absorption from the gastrointestinal tract. While specific studies detailing the selection of the stearate form for rosaramicin are not abundant, the principles of formulation science for macrolides suggest that this salt form was likely chosen to optimize its pharmacokinetic properties for oral administration in preclinical models.

Rosaramicin demonstrated some superior properties compared to erythromycin in early studies, such as better activity against Gram-negative bacteria and a greater concentration in prostatic tissue in animal models, suggesting potential advantages for specific types of infections. wikipedia.org These promising preclinical findings underscored the importance of developing a suitable oral formulation like the stearate salt for further investigation.

Overview of the Current Research Landscape for this compound

The current research landscape for this compound appears to be limited, with the bulk of dedicated studies dating back to the late 20th century. While rosaramicin is still cited in broader reviews of macrolides from rare actinomycetes as a potent antibacterial agent, dedicated new preclinical or clinical research on its stearate form is not prominent in recent literature. bath.ac.uk The focus in antimicrobial research has largely shifted towards overcoming widespread antibiotic resistance and exploring novel classes of antibiotics.

However, the existing body of research on rosaramicin provides valuable data. For instance, engineered biosynthesis has been explored to produce rosaramicin derivatives, which could open new avenues for "unnatural" natural compounds. nih.gov The foundational pharmacokinetic and antimicrobial activity data from earlier studies remain a valuable reference for researchers in the field of natural product antibiotics.

Detailed Research Findings

Pharmacokinetic Properties of Rosaramicin

Pharmacokinetic studies have been crucial in understanding the behavior of rosaramicin in biological systems. The following table summarizes key pharmacokinetic parameters of rosaramicin from a study in humans, which provides a reference for its preclinical evaluation.

| Parameter | Value | Reference |

| Elimination Half-life (t½) | ~4.5 hours | nih.gov |

| Apparent Volume of Distribution | 3.78 L/kg | nih.gov |

| Total Body Clearance | 13.41 ml/min per kg | nih.gov |

| Absolute Bioavailability (oral) | 32% to 39% | nih.gov |

This data is derived from studies on rosaramicin, the parent compound of this compound.

In Vitro Antimicrobial Activity of Rosaramicin

The in vitro activity of an antibiotic is a key indicator of its potential efficacy. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The table below presents a summary of the in vitro activity of rosaramicin against various pathogens from historical preclinical studies.

| Organism | MIC Range (µg/mL) | Reference |

| Chlamydia trachomatis | Highly Active (Specific MICs vary by study) | microbiologyresearch.org |

| Neisseria gonorrhoeae | Active | |

| Ureaplasma urealyticum | Active | |

| Mycoplasma hominis | Active | |

| Gram-negative bacteria | Better activity than erythromycin | wikipedia.org |

Structure

2D Structure

Properties

CAS No. |

51547-64-9 |

|---|---|

Molecular Formula |

C49H87NO11 |

Molecular Weight |

866.2 g/mol |

IUPAC Name |

2-[(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde;octadecanoic acid |

InChI |

InChI=1S/C31H51NO9.C18H36O2/c1-9-25-20(5)29-31(6,41-29)12-10-23(34)17(2)14-21(11-13-33)28(19(4)24(35)16-26(36)39-25)40-30-27(37)22(32(7)8)15-18(3)38-30;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10,12-13,17-22,24-25,27-30,35,37H,9,11,14-16H2,1-8H3;2-17H2,1H3,(H,19,20)/b12-10+;/t17-,18-,19+,20-,21+,22+,24-,25-,27-,28-,29+,30+,31+;/m1./s1 |

InChI Key |

NTRKBPHPPMYMKJ-VHXUMFCXSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CC[C@@H]1[C@H]([C@H]2[C@@](O2)(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)CC=O)C)C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)CC=O)C)C)C |

Origin of Product |

United States |

Biosynthesis, Semisynthesis, and Chemical Derivatization of Rosaramicin Stearate

Exploration of Rosaramicin (B1679535) Biosynthetic Pathways

The journey to rosaramicin stearate (B1226849) begins with the natural production of rosaramicin by the soil bacterium Micromonospora rosaria. jmb.or.kratcc.org The biosynthesis of this 16-membered macrolide antibiotic is a multi-step process governed by a specific set of genes and enzymes. nih.govoup.com

Genetic and Enzymatic Determinants of Macrolactone Ring Formation

Key to this tailoring are cytochrome P450 enzymes, particularly RosC and RosD, which are encoded within the rosamicin biosynthetic gene cluster. nih.govresearchgate.net Research involving gene disruption and bioconversion studies has elucidated their specific roles. nih.gov RosD functions as an epoxidase, creating the characteristic epoxide at the C-12/13 position of the macrolactone ring. nih.gov RosC is a multifunctional P450 enzyme that catalyzes a sequential three-step oxidation at the C-20 position, converting a methyl group first to a hydroxyl group, then to a formyl group, and finally to a carboxyl group. oup.comresearchgate.net The formation of the formyl group is a critical step in producing active rosamicin, while further oxidation to a carboxyl group results in the non-active 20-carboxyrosamicin, a process which may play a role in detoxification for the producing organism. oup.com

Studies suggest that M. rosaria utilizes two parallel pathways to convert the first desosaminyl intermediate, known as RS-E, into rosamicin. nih.gov The primary proposed pathway involves the conversion of RS-E to RS-B via the epoxidase RosD, followed by the two-step oxidation activity of RosC to generate the final formyl group at C-20. nih.gov

Table 1: Key Enzymes in Rosaramicin Biosynthesis

| Enzyme | Gene | Type | Function |

|---|---|---|---|

| RosAI-V (putative) | rosAI-V | Polyketide Synthase (PKS) | Assembles the polyketide backbone of the macrolactone ring. researchgate.net |

| RosB (putative) | rosB | Glycosyltransferase | Attaches the desosamine (B1220255) sugar to the macrolactone. researchgate.net |

| RosC | rosC | Cytochrome P450 | Catalyzes multi-step oxidation at the C-20 position to form a formyl group. nih.govoup.com |

Precursor Feeding Strategies for Enhanced Rosaramicin Production

Enhancing the yield of secondary metabolites like rosaramicin is a significant goal in biotechnology. Precursor feeding is a common strategy to increase the production of complex molecules by supplementing the fermentation medium with essential building blocks. mdpi.com Since rosaramicin's backbone is a polyketide, its synthesis relies on the availability of simple carboxylic acid units, primarily malonyl-CoA and methylmalonyl-CoA, derived from central carbon metabolism.

Strategies to boost production could involve:

Direct Feeding: Supplying the fermentation broth with precursors like sodium propionate (B1217596) can increase the pool of building blocks for polyketide synthesis. nih.gov

Metabolic Engineering for Precursor Supply: A more advanced approach involves genetically modifying the producer strain to upregulate pathways that generate key precursors. researchgate.net For instance, overexpressing the gene for acetyl-CoA carboxylase (ACC), which converts acetyl-CoA to malonyl-CoA, has been shown to increase the production of other polyketide antibiotics in related Streptomyces species. researchgate.net Similarly, manipulating carbohydrate metabolism to increase the intracellular concentration of glucose-1-phosphate can enhance the supply of both carbon backbones and the sugar moieties required for the final molecule. researchgate.net

While specific studies on precursor feeding for rosaramicin are not extensively detailed in the reviewed literature, these general principles, successfully applied to other polyketide-producing actinomycetes, represent viable strategies for enhancing its yield. mdpi.comresearchgate.net

Biotechnological Engineering of Producer Strains for Biosynthetic Modifications

Genetic engineering of the producer strain, Micromonospora rosaria, offers a powerful tool for creating novel rosaramicin derivatives. jmb.or.krresearchgate.net This approach, often termed combinatorial biosynthesis, involves introducing or modifying genes within the biosynthetic cluster to alter the final chemical structure.

A notable example is the creation of mycinosyl rosamicin derivatives. researchgate.net By introducing a set of genes responsible for the biosynthesis and attachment of a different sugar, D-mycinose, from the mycinamicin-producing organism Micromonospora griseorubida, researchers successfully engineered M. rosaria to produce a new analogue of rosamicin. researchgate.net This demonstrates the modularity and flexibility of macrolide biosynthetic pathways.

Furthermore, biotransformation using other engineered microorganisms can generate novel structures. For example, a recombinant strain of Streptomyces venezuelae was used as a biocatalyst to specifically reduce a double bond on the rosaramicin core, creating 10,11-dihydrorosamicin. jmb.or.kr This regiospecific biohydrogenation highlights how engineered microbes can be employed as tools for targeted chemical modifications that may be difficult to achieve through traditional chemistry. jmb.or.kr

Semisynthetic Approaches to Rosaramicin Stearate and Analogues

Semisynthesis begins with the microbially produced rosaramicin core, which is then chemically modified to create new compounds like this compound. This strategy combines the efficiency of fermentation with the precision of chemical synthesis.

Esterification Reactions for Stearate Salt Formation

This compound is formed by creating an ester bond between a hydroxyl group on the rosaramicin molecule and the carboxyl group of stearic acid. Enzymatic esterification is a preferred method for such reactions due to its high selectivity and mild reaction conditions, which help preserve the complex structure of the antibiotic. researchgate.netresearchgate.net

The process typically employs a lipase (B570770), such as the immobilized Candida antarctica lipase B (often marketed as Novozym 435), as a biocatalyst. researchgate.netresearchgate.net The reaction mechanism is generally a Ping-Pong Bi-Bi process. researchgate.net First, the lipase reacts with stearic acid to form a covalent acyl-enzyme intermediate. Subsequently, a hydroxyl group on the rosaramicin molecule attacks this intermediate, releasing the this compound ester and regenerating the free enzyme. researchgate.net These reactions are often carried out in a non-aqueous organic solvent to shift the reaction equilibrium towards ester synthesis rather than hydrolysis. researchgate.net

Table 2: General Parameters for Enzymatic Esterification

| Parameter | Description | Example |

|---|---|---|

| Substrate 1 | The macrolide core containing a hydroxyl group. | Rosaramicin |

| Substrate 2 | The fatty acid to be esterified. | Stearic Acid |

| Biocatalyst | An enzyme, typically a lipase, to facilitate the reaction. | Immobilized Candida antarctica lipase B researchgate.netresearchgate.net |

| Solvent | An organic solvent to facilitate a non-aqueous environment. | n-Butanol researchgate.net |

| Temperature | Mild temperatures to ensure enzyme stability and prevent degradation. | 40-60 °C researchgate.netresearchgate.net |

Regioselective Chemical Modifications of the Rosaramicin Core

Beyond esterification, the rosaramicin scaffold offers multiple sites for regioselective chemical modification to create a diverse library of analogues. jmb.or.krnih.gov The goal of such modifications is to alter the molecule's properties by making precise changes at specific functional groups while leaving the rest of the core intact.

Examples of potential modifications, inspired by work on other complex antibiotics, include:

Modification of the Desosamine Sugar: The dimethylamino group on the desosamine sugar is a potential site for modification. Techniques used in aminoglycoside chemistry, such as the formation of cyclic carbamates for temporary protection, could allow for selective reactions at other positions. researchgate.net

Modification of the Macrolactone Ring: The C9-ketone can be a target for reduction. The epoxide can be opened, and the various hydroxyl groups can be targets for acylation, alkylation, or fluorination. mdpi.com For example, work on erythromycin (B1671065) derivatives has shown that fluorination can be achieved using electrophilic fluorinating agents like Selectfluor™. mdpi.com

Derivatization of Amine Groups: As demonstrated with the antibiotic pactamycin, free amino groups can be conjugated with amino acids or other moieties to create new derivatives with altered characteristics. nih.govmdpi.com This approach could be adapted for the dimethylamino group on rosaramicin.

These strategies allow chemists to systematically probe the structure-activity relationship of the rosaramicin core, potentially leading to the development of new compounds.

Molecular and Cellular Mechanism of Action of Rosaramicin Stearate

Detailed Analysis of Ribosomal Binding and Inhibition of Protein Synthesis

The primary mechanism of action for rosaramicin (B1679535), like other macrolide antibiotics, is the inhibition of bacterial protein synthesis. nih.govnih.gov This is achieved through specific binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. nih.govnih.gov

Characterization of the Rosaramicin Stearate (B1226849) Binding Site on the 50S Ribosomal Subunit

Rosaramicin specifically targets the large (50S) subunit of the bacterial 70S ribosome. nih.gov Early research utilizing sucrose (B13894) gradient centrifugation, gel exclusion chromatography, and equilibrium dialysis with radiolabeled dihydrorosaramicin demonstrated specific binding to the 70S ribosome and the 50S ribosomal subunit of Escherichia coli. nih.gov Notably, no detectable binding to the small (30S) ribosomal subunit was observed. nih.gov This selective binding to the 50S subunit is a hallmark of macrolide antibiotics. nih.govnih.gov

The binding site for macrolides is located within the nascent polypeptide exit tunnel (NPET), a channel that spans the 50S subunit and through which newly synthesized polypeptide chains emerge. researchgate.netresearchgate.net The common binding site for macrolides is centered around nucleotide A2058 (E. coli numbering) in domain V of the 23S rRNA, a key component of the 50S subunit. nih.gov The affinity of rosaramicin for E. coli ribosomes has been shown to be in good agreement with its minimal inhibitory concentrations (MICs) against various microorganisms. nih.gov

Table 1: Binding Characteristics of Rosaramicin to E. coli Ribosomes

| Ribosomal Component | Binding Detected | Method(s) | Reference |

| 70S Ribosome | Yes | Sucrose Gradient Centrifugation, Gel Exclusion Chromatography, Equilibrium Dialysis | nih.gov |

| 50S Subunit | Yes | Sucrose Gradient Centrifugation, Gel Exclusion Chromatography, Equilibrium Dialysis | nih.gov |

| 30S Subunit | No | Sucrose Gradient Centrifugation, Gel Exclusion Chromatography, Equilibrium Dialysis | nih.gov |

Kinetic Studies of Translational Inhibition and Peptide Chain Elongation

The inhibition of peptide bond formation, or the peptidyl transferase reaction, is a key consequence of this binding. Some 16-membered macrolides, particularly those with a disaccharide at position 5 of the lactone ring containing a mycarose (B1676882) moiety, are known to directly inhibit peptidyl transferase. nih.govresearchgate.net This inhibition prevents the addition of new amino acids to the growing peptide chain, effectively halting translation. nih.gov The blockage of the NPET by the bound antibiotic can lead to the premature dissociation of peptidyl-tRNA from the ribosome, further disrupting protein synthesis. researchgate.net

Structural Elucidation of Ribosome-Rosaramicin Stearate Complexes (e.g., Cryo-EM, X-ray Crystallography)

To date, high-resolution structures of rosaramicin stearate or rosaramicin in complex with the bacterial ribosome determined by cryo-electron microscopy (cryo-EM) or X-ray crystallography have not been published. However, extensive structural work on other macrolides, such as erythromycin (B1671065) and clarithromycin (B1669154), provides a detailed picture of the likely binding mode. researchgate.netnih.govnih.gov

These studies reveal that macrolides bind in the NPET, with the desosamine (B1220255) sugar moiety oriented towards the peptidyl transferase center (PTC) and the macrolactone ring extending down the tunnel. researchgate.netnih.gov Specific interactions, including hydrogen bonds and van der Waals contacts, occur between the antibiotic and nucleotides of the 23S rRNA, as well as with ribosomal proteins that line the tunnel. researchgate.netnih.gov For example, cryo-EM structures of clarithromycin bound to the Mycobacterium tuberculosis 50S subunit show dynamic interactions with the "gate site" nucleotide A2062, which can adopt different conformations to accommodate the drug. nih.gov It is highly probable that rosaramicin establishes a similar network of interactions within the NPET, leading to the steric hindrance of the elongating polypeptide.

Subcellular Pharmacodynamics in Bacterial Cells

The inhibition of protein synthesis by rosaramicin has downstream consequences for bacterial physiology, including the potential to modulate the expression of virulence factors and interfere with cell-to-cell communication systems.

Impact on Bacterial Virulence Factor Expression and Secretion

While direct studies on the effect of rosaramicin on bacterial virulence are limited, the impact of other protein synthesis inhibitors is well-documented. Many bacterial pathogens, such as Staphylococcus aureus and Pseudomonas aeruginosa, rely on a plethora of secreted and cell-surface-associated virulence factors to cause disease. nih.govnih.govnih.govnews-medical.net These factors include toxins, enzymes that degrade host tissues, and proteins that mediate adhesion to host cells. nih.govnih.govnih.gov

The production of these virulence factors is dependent on active protein synthesis. nih.gov Therefore, antibiotics that inhibit this process, such as macrolides, can be expected to reduce the expression and secretion of these virulence determinants. nih.govresearchgate.net For example, in Staphylococcus aureus, ribosomally active antibiotics like clindamycin (B1669177) and linezolid (B1675486) have been shown to decrease the production of toxins. nih.govresearchgate.net It is plausible that rosaramicin, through its inhibition of the 50S ribosomal subunit, would have a similar suppressive effect on the virulence of susceptible pathogens. However, it is also noted that sub-minimal inhibitory concentrations (sub-MICs) of some antibiotics can paradoxically alter virulence expression, a phenomenon that would require specific investigation for rosaramicin. researchgate.net

Table 2: Examples of Bacterial Virulence Factors Potentially Affected by Protein Synthesis Inhibitors

| Virulence Factor Class | Example(s) | Function | Potential Impact of Rosaramicin |

| Toxins | Alpha-toxin (S. aureus), Exotoxins (P. aeruginosa) | Host cell lysis, tissue damage | Decreased production |

| Enzymes | Coagulase, Lipase (B570770), Elastase | Host tissue degradation, immune evasion | Decreased production |

| Adhesins | Fibronectin-binding proteins | Adherence to host cells and matrix | Decreased expression |

| Secretion Systems | Type III Secretion System (P. aeruginosa) | Injection of toxins into host cells | Decreased synthesis of system components and effectors |

Modulation of Bacterial Quorum Sensing Systems

Quorum sensing (QS) is a system of cell-to-cell communication that allows bacteria to coordinate gene expression in a population-density-dependent manner. nih.govyoutube.comyoutube.com This process relies on the production, release, and detection of small signaling molecules called autoinducers. nih.govnih.gov In many pathogenic bacteria, QS controls the expression of virulence factors and biofilm formation. nih.govnih.govpatsnap.com

There is currently no direct evidence to suggest that rosaramicin modulates bacterial quorum sensing systems. However, the synthesis of the proteins involved in QS, including the enzymes that produce autoinducers and the receptors that detect them, is dependent on the translational machinery of the cell. youtube.com By inhibiting protein synthesis, rosaramicin could indirectly interfere with QS pathways. Quorum sensing inhibitors (QSIs) are being explored as a novel therapeutic strategy to disarm pathogens without directly killing them, thereby potentially reducing the selective pressure for resistance. nih.govnih.gov While rosaramicin's primary role is as a protein synthesis inhibitor, any secondary effect on QS would be an area for future research to explore its full therapeutic potential.

Effects on Bacterial Biofilm Formation and Dispersal

The formation of bacterial biofilms, structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), represents a significant challenge in clinical settings due to their inherent tolerance to conventional antimicrobial agents. While extensive research exists on the anti-biofilm properties of various macrolides, specific data detailing the effects of this compound on bacterial biofilm formation and dispersal remain limited in publicly available scientific literature.

Generally, macrolide antibiotics can interfere with biofilm formation through several mechanisms. These include the inhibition of bacterial adhesion to surfaces, a critical initial step in biofilm development, and the disruption of quorum sensing (QS), the cell-to-cell communication system that regulates the expression of virulence factors and biofilm maturation. nih.govnih.gov Some macrolides have been shown to modulate the production of EPS components, thereby affecting the structural integrity of the biofilm. mdpi.com

Dispersal of established biofilms is another crucial aspect of anti-biofilm strategies. This process can be triggered by various environmental cues and involves the release of planktonic bacteria from the biofilm matrix, rendering them more susceptible to antibiotics and the host immune system. nih.govnih.gov Some therapeutic agents can induce biofilm dispersal by degrading the matrix components or by interfering with the signaling pathways that maintain the biofilm structure. mdpi.comresearchgate.net

However, without specific studies on this compound, its direct impact on these intricate biofilm processes cannot be definitively stated. Further research is required to elucidate whether this compound exhibits anti-biofilm activity, and if so, to what extent it inhibits biofilm formation or promotes the dispersal of established biofilms. Such studies would be invaluable in determining the full therapeutic potential of this antibiotic.

Comparative Mechanistic Investigations with Other Macrolide Antibiotics

Rosaramicin, a 16-membered macrolide, shares its fundamental mechanism of action with other macrolide antibiotics, primarily by inhibiting bacterial protein synthesis. nih.gov However, subtle yet significant differences in their interactions with the bacterial ribosome can lead to variations in their antibacterial spectrum, potency, and susceptibility to resistance mechanisms.

Implications for Resistance Development and Cross-Resistance Patterns

The two primary mechanisms of acquired resistance to macrolide antibiotics are target site modification and active drug efflux.

Target Site Modification: This is most commonly mediated by the erm (erythromycin-resistant methylase) genes, which encode enzymes that methylate a specific adenine (B156593) residue (A2058 in E. coli) in the 23S rRNA of the 50S ribosomal subunit. This methylation reduces the binding affinity of macrolides to the ribosome, leading to high-level resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).

Active Efflux: This mechanism is mediated by mef (macrolide efflux) genes, which code for membrane proteins that actively pump macrolides out of the bacterial cell. This typically results in low-to-moderate level resistance specifically to macrolides.

The differences in the binding modes of various macrolides can influence their susceptibility to these resistance mechanisms. For example, the larger 16-membered ring of rosaramicin and its specific interactions within the NPET may result in incomplete cross-resistance with 14-membered macrolides like erythromycin in strains harboring certain resistance mechanisms. This means that a bacterium resistant to erythromycin may still retain some susceptibility to rosaramicin.

The development of resistance to rosaramicin can be influenced by pre-existing resistance to other macrolides. For instance, in staphylococci, mutation to rosaramicin resistance is more likely to occur in strains that are already inducibly resistant to erythromycin.

| Resistance Mechanism | Description | Implication for Rosaramicin |

| Target Site Modification (erm genes) | Methylation of the 23S rRNA binding site, reducing drug affinity. | Can confer high-level resistance, but incomplete cross-resistance with other macrolides is possible. |

| Active Efflux (mef genes) | Pumping of the antibiotic out of the bacterial cell. | Can lead to low-to-moderate level resistance. |

Pre Clinical Pharmacokinetic Profiling of Rosaramicin Stearate

Absorption and Distribution Studies in In Vitro and Ex Vivo Models

The absorption and distribution of a drug are critical determinants of its therapeutic efficacy. For rosaramicin (B1679535) stearate (B1226849), these processes have been evaluated using various preclinical models to predict its behavior in humans.

Gastrointestinal Permeability Assessments (e.g., Caco-2 cell monolayers)

It is important to note that rosaramicin stearate is a salt form of rosaramicin. In the acidic environment of the stomach and the near-neutral pH of the small intestine, it is expected that the stearate salt would dissociate, and the active rosaramicin base would be available for absorption. The lipophilic nature of macrolides generally favors absorption via passive diffusion across the intestinal epithelium. mdpi.com

Tissue Distribution and Accumulation in Animal Models (e.g., organ partitioning)

Studies in animal models indicate that rosaramicin exhibits extensive tissue distribution. nih.gov An investigation in dogs and rats revealed that rosaramicin concentrations in urethral and vaginal tissues were significantly higher than in plasma. nih.gov Specifically, the concentration ratios of urethral secretion to plasma and vaginal secretion to plasma were found to be 1.9 and 2.4, respectively, in dogs. nih.gov This suggests a preferential accumulation in these tissues.

In dogs, the apparent volume of distribution (Vd) of rosaramicin has been reported to be 3.43 L/kg, which is indicative of extensive distribution into tissues or significant metabolism, or both. nih.gov Similarly, in human studies, the Vd was found to be 3.78 L/kg, further supporting the observation of widespread tissue distribution. nih.gov While specific organ-to-plasma concentration ratios for a wide range of tissues are not detailed in the available literature, the high Vd values strongly suggest that rosaramicin does not confine itself to the bloodstream and readily enters various body compartments.

Table 1: Tissue Distribution of Rosaramicin in Animal Models

| Animal Model | Tissue | Concentration Ratio (Tissue:Plasma) | Reference |

| Dog | Urethral Secretion | 1.9 | nih.gov |

| Dog | Vaginal Secretion | 2.4 | nih.gov |

Note: This table is based on limited available data and does not represent a comprehensive organ partitioning study.

Plasma Protein Binding Characterization in Animal Species

The extent of plasma protein binding can significantly influence the distribution and availability of a drug to its target sites. For macrolide antibiotics, plasma protein binding is variable among different compounds. nih.gov For instance, erythromycin (B1671065) is reported to be 70-80% bound to plasma proteins, primarily alpha-1-acid glycoprotein (B1211001) (AGP). nih.gov

Specific data on the plasma protein binding of rosaramicin in different animal species is not extensively documented in the reviewed literature. However, the general principles of macrolide pharmacology suggest that such binding would occur and could vary between species. Interspecies differences in plasma protein binding are a known phenomenon and are important considerations when extrapolating preclinical data to humans. nih.gov

Biotransformation and Metabolic Pathway Elucidation

The metabolism of a drug is a key factor in determining its duration of action and potential for drug-drug interactions. Rosaramicin undergoes extensive metabolism in the body.

Identification and Characterization of this compound Metabolites in Liver Microsomes

While specific studies detailing the use of liver microsomes for the identification of this compound metabolites are not prevalent in the available literature, in vivo studies in dogs and humans have identified major metabolites. After oral administration of radiolabeled rosaramicin to dogs, several metabolites were observed in plasma and urine. nih.gov A significant finding from human studies was the identification of 20-bis-ureidorosaramicin as a major metabolite. nih.gov This metabolite accounted for a substantial portion of the radioactivity found in both urine (17-38%) and feces (26-29%). nih.gov

It is hypothesized that the stearate ester of rosaramicin is rapidly hydrolyzed by esterases in the gastrointestinal tract or liver to yield the active rosaramicin base, which then undergoes further metabolism. Liver microsomes are a standard in vitro tool used to study drug metabolism as they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. nih.govnih.gov Such studies would be instrumental in providing a more detailed profile of the metabolites of rosaramicin.

Role of Specific Cytochrome P450 Isoenzymes and Esterases in Metabolism

The metabolism of rosaramicin is believed to be mediated by cytochrome P450 (CYP) enzymes. Studies on the biosynthesis of rosaramicin have identified two P450 enzymes, RosC and RosD, in the producing organism, Micromonospora rosaria. While these enzymes are involved in the synthesis of the molecule, they provide insight into the types of oxidative reactions the rosaramicin structure can undergo.

Regarding its metabolism in preclinical models, it is likely that mammalian CYP isoenzymes are responsible for the biotransformation of rosaramicin. For many macrolides, CYP3A4 is a key enzyme in their metabolism. nih.gov

Furthermore, the "stearate" component of this compound points to the likely involvement of esterases in its initial metabolism. Esterases are enzymes that hydrolyze ester bonds. taylorandfrancis.com It is expected that esterases in the body, possibly in the gut or liver, would cleave the stearate group from the rosaramicin molecule, releasing the active antibiotic. nih.govnih.gov This hydrolysis is a common metabolic pathway for ester prodrugs.

In Vitro Metabolic Stability and Reaction Phenotyping

The metabolic stability of a new chemical entity is a critical determinant of its pharmacokinetic profile and potential for clinical success. In vitro models are fundamental tools for an early assessment of a compound's susceptibility to biotransformation. researchgate.net These assays typically measure the rate at which the parent compound is eliminated when incubated with metabolically active systems, such as liver microsomes or hepatocytes. springernature.com The primary output of these studies is the intrinsic clearance (Clint), which can be used to predict the in vivo hepatic clearance and the metabolic half-life (t1/2) of the compound. researchgate.net For this compound, while specific in vitro metabolic stability data from pre-clinical animal models is not extensively detailed in published literature, human studies on the active moiety, rosaramicin, indicate that the drug undergoes extensive metabolism. nih.govnih.gov This is evidenced by the finding that the area under the curve (AUC) for unchanged rosaramicin accounted for only 19% of the total radioactivity following administration of radiolabeled drug. nih.govnih.gov

Table 1: Illustrative In Vitro Metabolic Stability Parameters Note: The following data is presented for illustrative purposes to show typical parameters measured in metabolic stability assays, as specific values for this compound were not available in the reviewed sources.

| Parameter | Description | Illustrative Value |

| Incubation System | The biological matrix used to assess metabolism. | Rat Liver Microsomes |

| Metabolic Half-life (t1/2) | The time required for 50% of the parent compound to be metabolized. | 25 min |

| Intrinsic Clearance (Clint) | The intrinsic ability of the liver to metabolize a drug. | 45 mL/min/kg |

Reaction phenotyping follows metabolic stability studies to identify the specific enzymes responsible for a drug's metabolism. nih.gov This process is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in pharmacokinetics due to genetic polymorphisms of drug-metabolizing enzymes. nih.govnih.gov Common experimental approaches include incubating the compound with a panel of cDNA-expressed recombinant human enzymes (e.g., Cytochrome P450 isoforms) or using specific chemical inhibitors in human liver microsomes. nih.gov While the specific enzymes that metabolize rosaramicin have not been fully characterized in the available literature, human studies have successfully identified a major metabolite, 20-bis-ureidorosaramicin, confirming that biotransformation is a significant clearance pathway. nih.govnih.gov

Excretion Routes and Clearance Mechanisms in Animal Models

Understanding the routes of excretion is fundamental to characterizing the complete pharmacokinetic profile of a drug candidate. Studies in animal models are designed to quantify the extent to which a drug and its metabolites are eliminated via renal (urine) and biliary (feces) pathways.

Pre-clinical studies involving the cannulation of the bile duct in animal models, such as rats, allow for the direct measurement of biliary excretion. nih.gov For many compounds, particularly those with a higher molecular weight (above approximately 450 Da), biliary excretion becomes a dominant clearance mechanism in rats. nih.gov

While specific pre-clinical excretion data for this compound is limited, human studies on [14C]-labeled rosaramicin provide significant insight into its likely excretion profile in animal models. These studies show that the primary route of elimination is via the feces, which accounted for 86.7% of the administered radioactive dose. nih.govnih.gov In contrast, only 7.0% of the radioactivity was recovered in the urine. nih.govnih.gov Notably, no unchanged rosaramicin was detected in the feces, indicating that the drug is eliminated into the bile primarily as metabolites. nih.govnih.gov The small amount of unchanged drug found in urine (representing 7-9% of urinary radioactivity) confirms that renal clearance of the parent compound is a minor pathway. nih.govnih.gov This dominant fecal excretion strongly suggests that biliary clearance of rosaramicin metabolites is the principal elimination route.

Table 2: Excretion of Rosaramicin-Related Radioactivity in Humans Source: Data derived from human studies on [14C]rosaramicin, indicative of expected pathways in pre-clinical species. nih.govnih.gov

| Excretion Route | Percentage of Total Radioactivity Recovered | Major Components |

| Fecal | 86.7% | Metabolites (e.g., 20-bis-ureidorosaramicin) |

| Renal (Urine) | 7.0% | Unchanged Rosaramicin and Metabolites |

Pharmacokinetic Modeling and Simulation in Pre-clinical Species

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the concentration of a drug over time within the body. In pre-clinical development, data from various animal species are often integrated using techniques like allometric scaling to predict human PK parameters. researchgate.net Models are constructed based on key parameters measured in animal studies, including clearance, volume of distribution, and elimination half-life. researchgate.net

For rosaramicin, pharmacokinetic parameters have been established in human studies, which provide a template for the types of data generated in pre-clinical animal models for simulation purposes. After intravenous administration, rosaramicin exhibited a rapid distribution phase and a total body clearance of 13.41 ml/min per kg. nih.govnih.gov The apparent volume of distribution was large (3.78 L/kg), suggesting extensive distribution into tissues. nih.govnih.gov Such data from pre-clinical species would be used to simulate drug exposure under different dosing scenarios and to anticipate the pharmacokinetic profile in humans.

Table 3: Example Pharmacokinetic Parameters of Rosaramicin (Human Data) Source: Data from human studies, representing key parameters utilized in PK modeling. nih.govnih.gov

| Parameter | Value | Pharmacokinetic Significance |

| Elimination Half-life (t1/2) | 3.28 hours | Rate of removal of the drug from the body. |

| Apparent Volume of Distribution (Vd) | 3.78 L/kg | The extent of drug distribution into body tissues. |

| Total Body Clearance (CL) | 13.41 mL/min/kg | The rate at which the drug is cleared from the body by all routes. |

Pre-clinical Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation Studies

PK/PD studies are essential in antibiotic development to establish a quantitative relationship between drug exposure and antimicrobial effect. nih.gov These studies help to identify the optimal dosing regimens that maximize efficacy and are predictive of clinical outcomes. bohrium.com

The relationship between pharmacokinetics and antimicrobial effect is typically described by one of three main PK/PD indices: the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (fT>MIC), the ratio of the maximum free drug concentration to the MIC (fCmax/MIC), or the ratio of the free drug area under the concentration-time curve over 24 hours to the MIC (fAUC/MIC). researchgate.net The most predictive index is determined through dose-fractionation studies in validated animal infection models, such as the murine thigh infection model. nih.govbohrium.com In these studies, the same total daily dose of an antibiotic is administered using different schedules to disentangle the importance of concentration versus time. For macrolide antibiotics, the class to which rosaramicin belongs, the fAUC/MIC ratio has been shown to be the PK/PD index that best correlates with efficacy. researchgate.netnih.gov

Table 4: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Indices for Antibiotics

| PK/PD Index | Description | Associated Antibiotic Class (Example) |

| fT > MIC | Time-dependent killing: Efficacy is related to the duration of exposure above the MIC. | Beta-lactams |

| fAUC / MIC | Exposure-dependent killing: Efficacy is related to the total drug exposure over time. | Macrolides, Fluoroquinolones |

| fCmax / MIC | Concentration-dependent killing: Efficacy is related to the peak concentration achieved. | Aminoglycosides |

Predicting Efficacy Based on Exposure Profiles in In Vitro Models

In vitro infection models, such as time-kill curve experiments, are valuable tools for predicting the in vivo efficacy of an antibiotic. nih.gov These models allow for the simulation of the fluctuating drug concentrations seen in patients or animal models and can determine the magnitude of the PK/PD index required to achieve specific endpoints, such as bacteriostasis (no change in bacterial count) or a 1- to 2-log reduction in bacterial colony-forming units (CFU). nih.gov By integrating data from these in vitro systems with PK models, researchers can predict the likelihood of attaining the target exposure in pre-clinical and clinical settings. nih.gov This model-based approach provides a quantitative basis for optimizing dosing regimens early in the drug development process. nih.gov

Table 5: Illustrative PK/PD Targets for Efficacy in Pre-clinical Models Note: The following data is illustrative of typical targets established for antibiotics in pre-clinical infection models. nih.gov

| Efficacy Endpoint | Description | Illustrative fAUC/MIC Target |

| Bacteriostasis | Inhibition of bacterial growth. | ~30-50 |

| 1-log10 CFU Reduction | 10-fold reduction in bacterial count. | ~50-80 |

| 2-log10 CFU Reduction | 100-fold reduction in bacterial count. | ~80-120 |

Mechanisms of Bacterial Resistance to Rosaramicin Stearate

Characterization of Target Site Modification Mechanisms

Alterations in the structure of the ribosome, the target of rosaramicin (B1679535), can prevent the antibiotic from binding effectively, thereby conferring resistance. youtube.com This is a common strategy employed by bacteria to evade the action of many ribosome-targeting antibiotics.

Ribosomal RNA Methylation Mediated by erm Genes (e.g., ermB, ermC)

The most widespread mechanism of resistance to macrolides, lincosamides, and streptogramin B (MLSB) antibiotics is the methylation of the 23S ribosomal RNA (rRNA). nih.gov This modification is catalyzed by a family of enzymes known as erythromycin (B1671065) ribosome methylases, which are encoded by erm genes. nih.gov These enzymes add one or two methyl groups to an adenine (B156593) residue (specifically A2058 in E. coli numbering) within the peptidyl transferase center of the 23S rRNA. nih.govresearchgate.net This methylation event sterically hinders the binding of macrolide antibiotics, including likely rosaramicin, to the ribosome. nih.gov

Several classes of erm genes have been identified, with ermA, ermB, and ermC being among the most clinically significant in staphylococci. nih.govfrontiersin.org The presence of these genes can lead to cross-resistance to all MLSB antibiotics. researchgate.net Research on Staphylococcus aureus has indicated that resistance to rosaramicin is often part of a constitutive resistance to all macrolide antibiotics, a hallmark of erm-mediated resistance. sci-hub.se

Table 1: Key erm Genes in Macrolide Resistance

| Gene | Encoded Enzyme | Mechanism of Action | Common Bacterial Hosts |

|---|---|---|---|

| ermA | ErmA methyltransferase | Dimethylation of A2058 in 23S rRNA | Staphylococcus aureus |

| ermB | ErmB methyltransferase | Dimethylation of A2058 in 23S rRNA | Streptococcus, Enterococcus |

| ermC | ErmC methyltransferase | Dimethylation of A2058 in 23S rRNA | Staphylococcus aureus |

Point Mutations in 23S Ribosomal RNA and Ribosomal Proteins (e.g., L4, L22)

In addition to enzymatic modification of rRNA, mutations in the genes encoding the 23S rRNA or ribosomal proteins can also confer resistance to macrolides. Point mutations at specific positions in the 23S rRNA, particularly in domain V which forms the antibiotic binding site, can reduce the binding affinity of macrolides. nih.govnih.gov The A2058G mutation is a frequently observed change that confers resistance. nih.gov

Mutations in the genes encoding ribosomal proteins L4 and L22, which are located near the entrance of the peptide exit tunnel of the ribosome, have also been shown to cause macrolide resistance. nih.govnih.govresearchgate.net These proteins have extended loops that line the tunnel, and alterations in these loops can affect the passage of nascent peptides and the binding of macrolide antibiotics. nih.govnih.gov While direct evidence for rosaramicin-selected mutations is limited, the conservation of the macrolide binding site suggests that these mutations would likely confer resistance to rosaramicin as well.

Table 2: Point Mutations Associated with Macrolide Resistance

| Gene | Mutation Type | Effect on Ribosome | Consequence |

|---|---|---|---|

| 23S rRNA | A2058G | Alteration of antibiotic binding site | Reduced macrolide binding affinity |

| rplD (encodes L4) | Various mutations | Alteration of peptide exit tunnel structure | Impaired antibiotic binding/passage |

Regulatory Mechanisms of Inducible Resistance (e.g., MLSB phenotype)

The expression of erm genes can be either constitutive (always on) or inducible (activated by the presence of an antibiotic). nih.govsciepub.com Inducible resistance to MLSB antibiotics (the iMLSB phenotype) is a significant clinical concern. nih.govnih.gov In this scenario, bacteria may appear susceptible to lincosamides (like clindamycin) in vitro, but the presence of a macrolide inducer can trigger the expression of the erm gene, leading to resistance and potential therapeutic failure. nih.gov

Studies have suggested that resistance to rosaramicin in staphylococci is likely to emerge in strains that are already inducibly resistant to erythromycin. sci-hub.se This indicates that erythromycin can act as an inducer for the resistance mechanism that also affects rosaramicin. The regulation of inducible resistance often involves a translational attenuation mechanism, where the ribosome stalls in the presence of an inducing macrolide, leading to a conformational change in the mRNA that allows for the translation of the erm gene. nih.gov

Role of Efflux Pump Systems in Rosaramicin Stearate (B1226849) Resistance

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.govnih.govresearchgate.net This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target.

Identification and Characterization of Macrolide-Specific Efflux Pumps (e.g., mef, msr genes)

Several families of efflux pumps have been associated with macrolide resistance. The mef (macrolide efflux) genes, such as mef(A) and mef(E), encode pumps belonging to the Major Facilitator Superfamily (MFS). nih.govnih.gov These pumps are typically specific for 14- and 15-membered macrolides. nih.gov

The msr (macrolide and streptogramin resistance) genes, such as msr(A) and msr(B), encode ATP-binding cassette (ABC) transporters that also contribute to macrolide resistance. nih.govnih.govmcmaster.ca These pumps can confer resistance to 14- and 15-membered macrolides and streptogramin B antibiotics. nih.govnih.gov While the substrate specificity of these pumps for the 16-membered macrolide rosaramicin has not been extensively studied, it is plausible that they could contribute to reduced susceptibility.

Table 3: Macrolide-Specific Efflux Pumps

| Gene | Efflux Pump Family | Substrate Specificity |

|---|---|---|

| mef(A) / mef(E) | Major Facilitator Superfamily (MFS) | 14- and 15-membered macrolides |

Contribution of Multi-drug Efflux Pumps to Rosaramicin Stearate Resistance

In addition to macrolide-specific pumps, broad-spectrum multi-drug resistance (MDR) efflux pumps can also contribute to resistance against a variety of antimicrobial agents, likely including rosaramicin. mdpi.compsu.edumdpi.com These pumps, such as members of the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria and some MFS pumps in Gram-positive bacteria, can recognize and extrude a wide array of structurally diverse compounds. nih.govmdpi.com The overexpression of these pumps can lead to low to moderate levels of resistance to multiple classes of antibiotics. researchgate.net The contribution of specific MDR pumps to rosaramicin resistance is an area that warrants further investigation.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Rosaramicin |

| Erythromycin |

| Clindamycin (B1669177) |

| Lincomycin |

Efflux Pump Inhibitors as Adjuvants to this compound

Bacterial efflux pumps are membrane-associated protein complexes that actively transport a wide array of substrates, including antibiotics, out of the cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. nih.gov This mechanism is a significant contributor to intrinsic and acquired resistance against numerous antimicrobial classes, including macrolides. nih.govnih.gov For macrolide antibiotics, efflux systems belonging to the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS) are of primary importance. mdpi.com

The use of efflux pump inhibitors (EPIs) represents a promising strategy to counteract this form of resistance. youtube.com EPIs function by blocking the efflux pump, which restores the intracellular concentration of the co-administered antibiotic and, consequently, its antibacterial activity. youtube.com While research on EPIs specifically for rosaramicin is not extensively detailed in dedicated studies, the compound is listed in patents as a macrolide antibiotic whose activity could be potentiated by the co-administration of an EPI. google.comgoogle.com The principle has been demonstrated for other macrolides, where EPIs like phenylalanine-arginine β-naphthylamide (PAβN) have been shown to restore the susceptibility of multidrug-resistant isolates to drugs such as erythromycin and clarithromycin (B1669154). science.govscience.gov

Given that rosaramicin shares a similar activity profile with erythromycin, it is scientifically plausible that its efficacy against certain resistant strains could be enhanced by an appropriate EPI. vdoc.pub The development of such adjuvant therapies could potentially rejuvenate older antibiotics like rosaramicin, expanding their utility against pathogens that have acquired efflux-mediated resistance.

Enzymatic Inactivation and Modification of this compound

The chemical modification or destruction of the antibiotic molecule by bacterial enzymes is a prevalent and highly effective resistance strategy. nih.gov For macrolides, including rosaramicin, two principal classes of inactivating enzymes have been identified: esterases and phosphotransferases. nih.gov

Esterase-Mediated Hydrolysis of the Macrolactone Ring

A key structural feature of macrolide antibiotics is the large macrocyclic lactone ring. Certain bacteria have evolved esterase enzymes (Eres) that catalyze the hydrolytic cleavage of this ring, rendering the antibiotic inactive. nih.govnih.gov This mechanism was first identified in the 1980s in a hospital-derived Escherichia coli strain that was highly resistant to erythromycin. nih.govnih.gov The responsible enzymes, EreA and EreB, confer resistance by linearizing the macrolide, which prevents it from binding to its ribosomal target. nih.govnih.gov

These enzymes are metal-independent hydrolases that utilize a catalytic histidine residue to activate a water molecule, which then acts as the nucleophile for the hydrolysis reaction. nih.govnih.gov While the substrate specificity of different Ere enzymes varies, EreA is known to confer resistance to a majority of clinically used macrolides. nih.gov Although direct enzymatic studies on the hydrolysis of rosaramicin by EreA or EreB are not prominent in the literature, its macrolactone structure makes it a theoretical substrate for this inactivation mechanism. The process of enzymatic hydrolysis is a recognized method for inactivating compounds via the breaking of ester bonds. nih.govnih.gov

Glycosylase or Phosphotransferase Modifications Affecting Activity

The most clinically significant enzymatic modification of macrolides, apart from hydrolysis, is phosphorylation mediated by macrolide phosphotransferases (MPHs). nih.gov These enzymes catalyze the transfer of a phosphate (B84403) group from a nucleotide triphosphate (like ATP or GTP) to the 2'-hydroxyl group of the desosamine (B1220255) sugar, a common moiety in many macrolides. nih.govnih.gov This modification prevents the antibiotic from binding to the 50S ribosomal subunit. nih.gov

Numerous mph genes have been identified, often located on mobile genetic elements such as plasmids and transposons, which facilitates their rapid dissemination among bacterial populations. mdpi.comnih.govoup.com The expression of these genes can be either constitutive or inducible. mdpi.com While MPH enzymes can confer resistance to a broad range of 14- and 15-membered macrolides, their activity against 16-membered macrolides like rosaramicin has been less thoroughly investigated. nih.gov The binding affinity of rosaramicin to the E. coli ribosome is a key parameter of its action, and enzymatic modification would disrupt this interaction. nih.gov There is currently no significant body of research detailing resistance to rosaramicin via glycosylase-mediated modifications.

Table 1: Examples of Macrolide Phosphotransferase (MPH) Genes and Their Characteristics This table provides general information about MPH enzymes; specific activity on rosaramicin is not widely documented.

| Gene | Enzyme Family | Common Bacterial Hosts | Notes |

|---|---|---|---|

| mphA | MPH(2') | Escherichia coli, Aeromonas hydrophila | Inducible expression; often found on plasmids and integrons. oup.com |

| mphB | MPH(2') | Escherichia coli | Constitutive expression; shares 37% amino acid homology with MphA. mdpi.com |

| mphC | MPH(2') | Staphylococcus aureus | Found in staphylococcal strains. mdpi.com |

| mphD | MPH(2') | Acinetobacter spp. | Identified in environmental and clinical isolates. |

Molecular Epidemiology and Surveillance of this compound Resistance

Understanding how resistance determinants spread and their prevalence in different bacterial populations is crucial for effective antimicrobial stewardship. The molecular epidemiology of rosaramicin resistance is intrinsically linked to the mobile genetic elements that carry macrolide resistance genes and the selective pressures exerted by antibiotic use in veterinary medicine.

Spread of Resistance Determinants via Plasmids and Transposons

Horizontal gene transfer (HGT) is a primary driver for the rapid spread of antibiotic resistance. nih.govyoutube.com Plasmids and transposons are mobile genetic elements that act as vehicles for transferring resistance genes between different bacteria, including across species and genera. nih.govyoutube.com These elements often carry multiple resistance genes, leading to the emergence of multidrug-resistant (MDR) strains. nih.gov

For macrolides, key resistance genes such as erm (encoding ribosomal methyltransferases) and mph (encoding phosphotransferases) are frequently located on plasmids and transposons. mdpi.comoup.comfrontiersin.org For example, a multidrug-resistant Aeromonas hydrophila isolated from a pig was found to carry the mphA gene cluster on a Tn21-like transposon located on a plasmid. oup.com This plasmid also carried genes conferring resistance to trimethoprim, sulfonamides, and streptomycin. oup.com Similarly, transposons carrying resistance genes have been identified on plasmids in Aeromonas salmonicida, a fish pathogen. frontiersin.org The presence of these resistance cassettes on highly mobile elements facilitates their efficient capture and dissemination within bacterial communities under selective pressure. nih.govaddgene.org

Structure Activity Relationship Sar Studies and Rational Design of Rosaramicin Derivatives

Elucidation of Key Structural Elements for Antimicrobial Activity

The antimicrobial efficacy of Rosaramicin (B1679535) is intrinsically linked to its complex molecular architecture. Specific structural features, including the macrolactone ring, glycosidic linkages, and attached sugar moieties, play crucial roles in its interaction with the bacterial ribosome, its ultimate site of action.

Role of the Macrolactone Ring Size and Substitutions

The 16-membered macrolactone ring is the foundational scaffold of Rosaramicin and is essential for its antibacterial activity. The size of this ring is critical for the correct spatial orientation of the various functional groups, enabling the molecule to bind effectively to the 50S ribosomal subunit in bacteria, thereby inhibiting protein synthesis.

Substitutions on the macrolactone ring can significantly modulate the compound's antimicrobial profile. For instance, a biotransformation approach has been utilized to create 10,11-dihydrorosamicin from the parent Rosaramicin molecule. This modification, a reduction of a double bond within the macrolactone ring, resulted in a new analogue with a 2- to 4-fold higher antibacterial activity against two strains of methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. This finding underscores the potential for enhancing potency through targeted modifications of the macrolactone core.

| Compound | Modification | Effect on Activity |

| 10,11-dihydrorosamicin | Reduction of C10-C11 double bond | 2-4 fold increased activity against MRSA nih.gov |

Importance of Glycosidic Linkages and Sugars (e.g., Mycarose (B1676882), Mycaminose)

The potential to modify the glycosylation pattern of Rosaramicin to create novel derivatives has been explored. In one study, the D-mycinose biosynthesis genes from Micromonospora griseorubida were introduced into the Rosaramicin-producing strain, Micromonospora rosaria. This engineered biosynthesis approach led to the production of a new mycinosyl rosamicin derivative, 23-O-mycinosyl-20-deoxo-20-dihydro-12,13-deepoxyrosamicin researchgate.net. This demonstrates that the glycosylation pathway of Rosaramicin can be manipulated to generate novel analogues, opening avenues for exploring the impact of different sugar moieties on the antimicrobial spectrum and potency.

Significance of the Stearate (B1226849) Moiety for Pre-clinical Delivery Properties

Rosaramicin is often administered as Rosaramicin stearate, a salt form of the parent compound. The stearate moiety functions as a prodrug, which can influence the pharmacokinetic properties of the antibiotic. While specific preclinical studies detailing the direct impact of the stearate moiety on Rosaramicin's delivery properties are not extensively available, the general principles of using fatty acid esters as prodrugs are well-understood.

Esterification with a long-chain fatty acid like stearic acid generally increases the lipophilicity of a drug. This can enhance its oral absorption and alter its distribution in the body. Pharmacokinetic studies of Rosaramicin (not specifying the stearate salt) in humans have shown that the drug is extensively metabolized, with an oral bioavailability of 32% to 39% nih.gov. Similar studies in dogs also indicated extensive metabolism and an oral bioavailability of 35% nih.gov. The stearate salt is expected to be hydrolyzed in the body to release the active Rosaramicin molecule. The formulation of the drug, whether as a tablet or a solution, has been shown to result in similar pharmacokinetic profiles nih.gov.

Design and Synthesis of Novel Rosaramicin Analogues

The rational design of new Rosaramicin analogues is guided by the understanding of its SAR. The primary goals of these synthetic efforts are to enhance the potency of the antibiotic, broaden its spectrum of activity, and overcome existing mechanisms of bacterial resistance.

Strategies for Enhancing Potency and Expanding the Antimicrobial Spectrum

One key strategy for enhancing potency is the targeted modification of the macrolactone ring, as demonstrated by the increased activity of 10,11-dihydrorosamicin nih.gov. Another promising approach is the generation of "unnatural" natural products through genetic engineering. The successful production of a mycinosyl rosamicin derivative illustrates the feasibility of this strategy researchgate.net. By introducing genes from other macrolide biosynthesis pathways into the Rosaramicin producer, it is possible to create a diverse range of new compounds with potentially improved or novel activities.

The expansion of the antimicrobial spectrum can also be addressed by these modifications. Different bacterial species have varying sensitivities to macrolides, often due to differences in their ribosomal structure or cell wall permeability. By altering the chemical structure of Rosaramicin, it may be possible to create derivatives that can effectively target a wider range of pathogens.

Modifications Aimed at Overcoming Existing Resistance Mechanisms

Bacterial resistance to macrolides is a significant clinical challenge. The most common mechanisms of resistance include target site modification (methylation of the ribosomal RNA), drug efflux, and enzymatic inactivation of the antibiotic. The design of novel Rosaramicin analogues must take these resistance mechanisms into account.

Strategies to overcome resistance often involve modifying the parts of the molecule that are recognized by resistance-conferring enzymes or that interact with the methylated ribosome. While specific studies on Rosaramicin analogues designed to overcome resistance are limited in the public domain, general principles from other macrolides can be applied. For example, creating derivatives with bulkier side chains or altered stereochemistry at key positions can hinder the binding of resistance enzymes. Furthermore, modifications that increase the binding affinity of the antibiotic to the ribosome, even in its methylated state, can help to overcome target-site resistance. The development of such novel analogues through a combination of chemical synthesis and biosynthetic engineering holds promise for the future of Rosaramicin as a clinically relevant antibiotic.

Analytical and Bioanalytical Methodologies for Rosaramicin Stearate

Chromatographic Techniques for Quantification and Purity Assessment

Chromatography is the cornerstone for separating rosaramicin (B1679535) stearate (B1226849) from impurities and formulation excipients. The choice of technique depends on the analytical objective, such as routine quality control, purity assessment, or high-throughput screening.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the analysis of macrolide antibiotics like rosaramicin. For the quantification of rosaramicin in biological fluids such as serum, a reverse-phase HPLC method has been developed. nih.govnih.gov Such methods typically employ a C18 stationary phase, which separates compounds based on their hydrophobicity.

A common approach involves using a mobile phase consisting of an organic solvent, like acetonitrile (B52724), mixed with an aqueous buffer, such as an acetate (B1210297) buffer, to achieve efficient separation. nih.govnih.gov For the related compound, erythromycin (B1671065) stearate, methods have been developed using a C18 column with a mobile phase of ammonium (B1175870) hydroxide (B78521) in water and methanol (B129727) in a gradient elution mode. nih.gov

Detection is a critical component of the HPLC system:

UV (Ultraviolet) Detection: Macrolide antibiotics often possess chromophores that allow for UV detection. For erythromycin stearate, a detection wavelength of 215 nm has been proven effective. nih.govresearchgate.net This is a standard, cost-effective detection method for routine quantitative analysis.

PDA (Photodiode Array) Detection: A PDA detector provides spectral information across a range of wavelengths for each peak. This is invaluable during method development and for peak purity assessment, ensuring that a chromatographic peak corresponds to a single compound and is not co-eluting with impurities.

ELSD (Evaporative Light Scattering Detection): ELSD is a quasi-universal detector that is not dependent on the chromophoric properties of the analyte. It is particularly useful for detecting impurities that may lack a UV chromophore or for analyzing the stearate salt component, which would be invisible to UV detection.

A developed HPLC method for rosaramicin demonstrated good linearity and a sensitivity of approximately 0.01 µg/mL in serum, making it suitable for pharmacokinetic studies. nih.govnih.gov

| Parameter | Condition | Reference/Rationale |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., Waters XBridge C18, 100 mm x 4.6 mm, 3.5 µm) | Standard for hydrophobic compounds like macrolides. nih.gov |

| Mobile Phase | Acetonitrile / Acetate Buffer or Methanol / Ammonium Hydroxide in Water | Commonly used solvent systems for macrolide separation. nih.govnih.gov |

| Elution | Isocratic or Gradient | Gradient elution is often used for separating complex mixtures of impurities. nih.gov |

| Flow Rate | 1.0 mL/min | A typical flow rate for standard bore HPLC columns. mst.edu |

| Detection | UV at ~215 nm or PDA | Effective wavelength for macrolide detection; PDA for purity. nih.gov |

| Sensitivity (LOD) | ~0.01 µg/mL (in serum for rosaramicin) | Demonstrates method suitability for bioanalysis. nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, which operates at higher pressures than conventional HPLC. This technology offers significant advantages, including drastically reduced analysis times, higher resolution, and improved sensitivity, making it ideal for high-throughput screening in drug discovery and quality control environments.

For the analysis of related impurities in erythromycin stearate tablets, a UHPLC-based method was developed to characterize degradants. nih.govresearchgate.net The principles are directly applicable to rosaramicin stearate. The higher efficiency of UHPLC columns allows for better resolution of closely related impurities from the main active pharmaceutical ingredient (API) peak in a fraction of the time required by traditional HPLC methods. This speed and resolution are crucial for release testing in manufacturing and for stability studies where numerous samples must be analyzed.

| Parameter | Conventional HPLC | UHPLC |

|---|---|---|

| Particle Size | 3.5 - 5 µm | < 2 µm |

| Column Length | 100 - 250 mm | 50 - 150 mm |

| Analysis Time | 15 - 60 min | 1 - 15 min |

| System Pressure | < 6,000 psi | > 10,000 psi |

| Resolution | Good | Excellent |

| Solvent Consumption | Higher | Lower |

Rosaramicin is a complex macrocyclic molecule possessing multiple stereogenic centers. The specific three-dimensional arrangement of atoms is critical for its biological activity. The manufacturing process or degradation pathways could potentially lead to the formation of stereoisomers (enantiomers or diastereomers) that may have different efficacy or toxicity profiles.

Therefore, chiral chromatography is a relevant and important technique for assessing the stereoisomeric purity of this compound. This specialized form of column chromatography uses a chiral stationary phase (CSP) to separate stereoisomers. Macrocyclic antibiotics themselves, such as vancomycin (B549263) and teicoplanin, have been successfully used as chiral selectors in HPLC for the separation of a wide range of chiral compounds. nih.govmst.edu The separation is based on the differential formation of transient diastereomeric complexes between the analyte isomers and the chiral selector on the stationary phase. While specific applications for this compound are not widely published, the structural complexity and the presence of numerous chiral centers indicate that such methods would be necessary for complete chiral purity assessment. mst.edunih.gov

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation, identification, and sensitive quantification of this compound and its metabolites. It is typically coupled with a chromatographic separation technique like LC or UHPLC.

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical platform that combines the superior separation capabilities of LC with the high sensitivity and selectivity of MS detection. For trace analysis, such as measuring low concentrations of a drug in biological fluids or detecting trace-level impurities, tandem mass spectrometry (LC-MS/MS) is the gold standard. wikipedia.orgyoutube.com

In an LC-MS/MS experiment, a precursor ion (e.g., the protonated molecule of rosaramicin, [M+H]⁺) is selected in the first mass analyzer (MS1). wikipedia.org This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer (MS2). wikipedia.orgyoutube.com This process is highly specific because the instrument only detects ions that meet both the precursor and product ion mass criteria. The technique, often operated in Multiple Reaction Monitoring (MRM) mode, allows for extremely low limits of detection and quantification, often in the picogram (pg) to nanogram (ng) per milliliter range, far exceeding the sensitivity of UV detection. mdpi.com

| Parameter | Description | Example Value (Rosaramicin Base) |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI+ |

| Precursor Ion (Q1) | The mass-to-charge ratio (m/z) of the intact molecule selected for fragmentation. | m/z 582.4 [M+H]⁺ |

| Product Ion (Q3) | A specific fragment ion generated from the precursor, used for quantification. | Hypothetical m/z > 158 (loss of desosamine (B1220255) sugar) |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides high sensitivity and selectivity. |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of a compound's elemental formula. ijpras.commdpi.com This capability is crucial for confirming the identity of this compound and for the structural elucidation of unknown impurities and metabolites. nih.gov

HRMS has been instrumental in identifying metabolites of rosaramicin. Research has shown that rosaramicin is extensively metabolized in humans. nih.gov Using a combination of preparative HPLC for isolation and subsequent analysis by spectroscopic methods including mass spectrometry, a major human urinary metabolite was identified as 20-bisureidorosaramicin. nih.govebi.ac.uk Another study focusing on the biosynthesis of rosaramicin used HRMS to identify 20-carboxyrosamicin, a product formed by the further oxidation of the C-20 formyl group of rosaramicin. oup.com The exact mass data obtained from HRMS, combined with fragmentation patterns from MS/MS, provides definitive structural evidence for these biotransformation products. ijpras.comoup.com

| Metabolite Name | Observed Ion [M+H]⁺ | Matrix | Reference |

|---|---|---|---|

| 20-bisureidorosaramicin | Consistent with proposed structure | Human Urine | nih.govebi.ac.uk |

| 20-carboxyrosamicin | m/z 598 | M. rosaria culture / Recombinant E. coli | oup.com |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the analysis of complex molecules like this compound, offering an additional dimension of separation based on the size, shape, and charge of an ion. While specific studies on this compound are not extensively documented in publicly available literature, the application of IMS-MS to other macrolide antibiotics, such as erythromycin, provides a strong inferential basis for its utility in the conformational analysis of this compound. researchgate.netnih.gov

The conformational flexibility of the macrolactone ring is a key determinant of a macrolide's biological activity. IMS-MS can separate different conformers of a molecule that are isobaric (have the same mass-to-charge ratio), which is a common occurrence in macrolides. researchgate.net For instance, research on erythromycin A has shown that it can exist in different conformations, such as "folded-out" and "folded-in" forms, which can be resolved using IMS-MS. nih.gov This separation is based on the differential drift times of the conformers through a gas-filled mobility cell. The resulting collision cross-section (CCS) values are a characteristic feature of each conformer's three-dimensional structure.

In the context of this compound, IMS-MS would be invaluable for:

Identifying and characterizing different conformational families: The large, flexible macrolactone ring of rosaramicin, coupled with the stearate ester, can adopt various spatial arrangements.

Studying the effect of the stearate group on conformation: IMS-MS could elucidate how the long stearate chain influences the folding of the macrolactone ring compared to the parent compound, rosaramicin.

Investigating drug-target interactions: By analyzing the conformational changes upon binding to its target, such as the bacterial ribosome, IMS-MS can provide insights into its mechanism of action.

A hypothetical experimental approach would involve introducing ionized this compound into an ion mobility spectrometer coupled to a mass spectrometer. The ions would be separated based on their mobility, and their drift times would be recorded along with their mass-to-charge ratios, allowing for the generation of a conformational landscape of the molecule.

Spectroscopic and Spectrometric Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and confirmation of complex organic molecules like this compound. springernature.comnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

A study on a urinary metabolite of rosaramicin successfully utilized proton (¹H) and carbon-13 (¹³C) NMR spectroscopy, alongside other analytical techniques, to identify the structure as 20-bisureidorosaramicin. nih.gov This demonstrates the power of NMR in unequivocally determining the chemical structure of rosaramicin derivatives.

For this compound, a comprehensive NMR analysis would involve:

¹H NMR: To identify the types and number of protons and their immediate electronic environment. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide information about the connectivity of protons.

¹³C NMR: To determine the number of non-equivalent carbons and their chemical environment (e.g., carbonyl, olefinic, aliphatic). organicchemistrydata.orgnih.govnih.gov

2D NMR techniques:

COSY (Correlation Spectroscopy): To establish proton-proton couplings and thus identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure, including the position of the stearate ester on the rosaramicin core.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for elucidating the stereochemistry and conformation of the molecule in solution. researchgate.net

The following table provides hypothetical ¹³C NMR chemical shift ranges for the key functional groups in this compound, based on general values for macrolides and esters.

| Functional Group | Hypothetical ¹³C NMR Chemical Shift Range (ppm) |

| Carbonyl (lactone) | 170-180 |

| Carbonyl (stearate ester) | 170-175 |

| Olefinic carbons (C=C) | 120-140 |

| Carbons bearing oxygen (C-O) | 60-90 |

| Aliphatic carbons (macrolide) | 10-50 |

| Aliphatic carbons (stearate) | 10-40 |

| N-demethyl carbons (N(CH₃)₂) | 40-50 |

This table presents expected chemical shift ranges and is for illustrative purposes.